5-氯喹唑啉-2,4-二胺

描述

5-Chloroquinazoline-2,4-diamine is a chemical compound that has been studied for its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway, which is critical for DNA synthesis and repair. This compound is of interest due to its structural similarity to known antifolate drugs such as trimetrexate (TMQ) and piritrexim (PTX), which are used to treat various infections and cancers.

Synthesis Analysis

The synthesis of 5-chloroquinazoline-2,4-diamine analogues has been explored to enhance the antifolate activity of this class of compounds. In one study, a series of 2,4-diamino-5-chloroquinazoline analogues were synthesized through a process that involved the condensation of substituted phenylamines or benzylamines with 4,5-dichloro-1,2,3-dithiazolium chloride . Another approach to synthesizing related compounds involved the reductive amination of o-nitrobenzaldehyde with substituted phenylamines or benzylamines . These methods have yielded various derivatives with yields ranging from 36% to 72%.

Molecular Structure Analysis

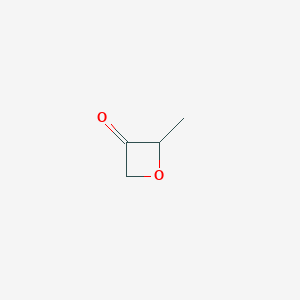

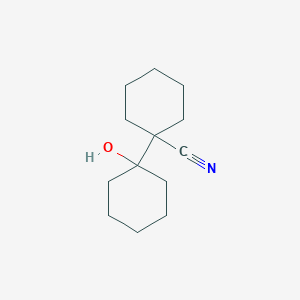

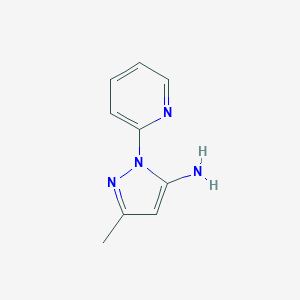

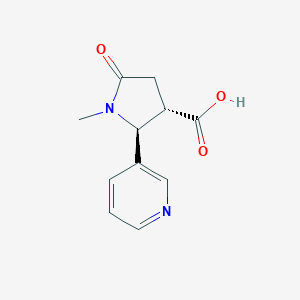

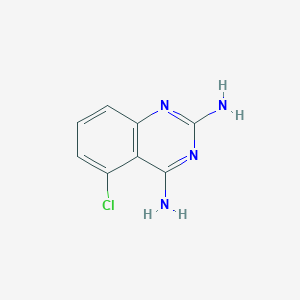

The molecular structure of 5-chloroquinazoline-2,4-diamine derivatives is characterized by the presence of a chloro group at the 5-position of the quinazoline ring and two amino groups at the 2 and 4 positions. The structural variations in the synthesized analogues, such as the length of the side chain and the nature of the substituents, have been shown to significantly affect the inhibitory activity against DHFR from different sources .

Chemical Reactions Analysis

The chemical reactivity of 5-chloroquinazoline-2,4-diamine derivatives has been explored in the context of rearrangement reactions. A study demonstrated that 2-chloroquinazolin-4(3H)-one can undergo a rearrangement to form twisted-cyclic guanidines when paired with secondary diamines, or ring-fused N-acylguanidines through a domino process involving primary amine-containing diamines . This rearrangement is highly efficient and can be used to generate a diverse array of guanidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloroquinazoline-2,4-diamine derivatives are influenced by their molecular structure. The presence of the chloro group and the amino substituents contribute to the compound's solubility, stability, and reactivity. For instance, the best inhibitor of P. carinii DHFR among the synthesized analogues demonstrated not only potent activity but also robust plasma stability, which is crucial for the development of therapeutic agents . The binding affinity of these compounds to DHFR from various sources, including human DHFR, has been quantified using IC50 values, providing insights into their potential selectivity and efficacy as drugs .

科学研究应用

治疗再利用和生化特性

氯喹(CQ)是一种与5-氯喹唑啉-2,4-二胺在结构上相关的化合物,自二战以来就以其抗疟效果而闻名。然而,由于氯喹耐药的疟原虫株的出现,其在治疗疟疾方面的临床应用已经减少。最近的研究揭示了氯喹的有趣生化特性,激发了其在管理各种传染性和非传染性疾病中的再利用。基于氯喹骨架的新化合物和组合物已经被研究和专利,突显了它们在疟疾以外的潜在治疗应用,包括癌症治疗。特别值得注意的是将4-氨基-7-氯喹啉作为抗癌联合化疗的协同伙伴的开发,强调了进一步探索这一化学类别用于治疗的必要性(Njaria et al., 2015)。

药理学评价和未来研究方向

虽然不是直接衍生物,但绿原酸与5-氯喹唑啉-2,4-二胺共享相关的药效团。它表现出显著的生物学和药理学效应,包括抗氧化、抗菌、肝保护、心脏保护、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和中枢神经系统刺激作用。绿原酸对脂质代谢和代谢相关疾病中葡萄糖的调节指向了具有类似结构特征的化合物在治疗应用中的广泛潜力。该综述呼吁进行更多研究以揭示和优化其生物学和药理学效应,暗示5-氯喹唑啉-2,4-二胺衍生物也可能具有重要的治疗潜力(Naveed et al., 2018)。

抗氧化活性研究中的分析方法

抗氧化剂及其在食品工程、医学和药学等各个领域的意义的研究具有重要意义。提供了用于确定抗氧化活性的重要测试、检测机制、方法的适用性、优点和缺点的关键介绍。这项研究强调了探索复杂样品的抗氧化能力的重要性,可能包括5-氯喹唑啉-2,4-二胺衍生物,以充分了解它们的生物学意义(Munteanu & Apetrei, 2021)。

作用机制

Target of Action

5-Chloroquinazoline-2,4-diamine is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The primary targets of these compounds are often specific molecular pathways involved in cancer development .

Mode of Action

Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines . This suggests that 5-Chloroquinazoline-2,4-diamine may interact with its targets to inhibit cell proliferation, a key process in tumor growth .

Biochemical Pathways

Given the antiproliferative effects observed in similar quinazoline derivatives, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Information on the pharmacokinetics of 5-Chloroquinazoline-2,4-diamine is currently limited. It is known that the compound is a solid at room temperature , suggesting that it may require a suitable delivery system to ensure bioavailability.

Result of Action

The result of 5-Chloroquinazoline-2,4-diamine’s action is likely to be a reduction in cell proliferation, given the observed effects of similar quinazoline derivatives . This could potentially lead to a decrease in tumor growth in the context of cancer treatment .

Action Environment

The action of 5-Chloroquinazoline-2,4-diamine may be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in some organic solvents such as ethanol, methanol, and chloroform . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used for delivery .

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

未来方向

Quinazoline derivatives are being explored for their potential therapeutic applications in cancer treatment . The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .

属性

IUPAC Name |

5-chloroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVDQDKAMWPQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169932 | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17511-21-6 | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17511-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。